1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene is an organic compound characterized by a methoxy group and a non-2-en-3-yloxy substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with non-2-en-3-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the non-2-en-3-yloxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The non-2-en-3-yloxy group can be reduced to a saturated alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Formation of 1-methoxy-4-formylbenzene.
Reduction: Formation of this compound with a saturated alkyl group.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The non-2-en-3-yloxy group may interact with hydrophobic regions of proteins or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(methoxymethyl)benzene
- 1-Methoxy-4-methylbenzene
Comparison: 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene is unique due to the presence of the non-2-en-3-yloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
648857-94-7 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-methoxy-4-(non-2-en-3-yloxymethyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-4-6-7-8-9-16(5-2)19-14-15-10-12-17(18-3)13-11-15/h5,10-13H,4,6-9,14H2,1-3H3 |
InChI Key |
RUABPVKNYKOYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.